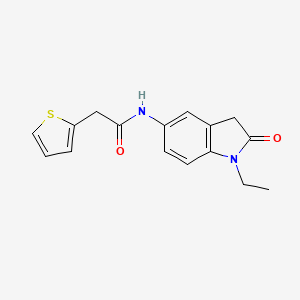

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide

Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both indolinone and thiophene moieties in its structure suggests that it may exhibit interesting pharmacological properties.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-2-18-14-6-5-12(8-11(14)9-16(18)20)17-15(19)10-13-4-3-7-21-13/h3-8H,2,9-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZDUCJCGFMIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the Thiophene Moiety: The thiophene ring can be attached through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the indolinone-thiophene intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the indolinone moiety, potentially yielding the corresponding alcohol.

Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the acetamide nitrogen or electrophilic substitution at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the indolinone carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide serves as a building block in synthetic organic chemistry. Its structure allows it to be utilized in the synthesis of more complex molecules and as a ligand in coordination chemistry, facilitating the development of novel materials and catalysts.

Biology

This compound has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against a range of pathogens.

- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation, particularly in breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic profile.

Medicine

The therapeutic applications of this compound include:

- Cancer Treatment : Its ability to inhibit specific enzymes involved in cancer progression positions it as a candidate for cancer therapy.

- Infection Control : Investigations into its antiviral properties suggest potential use in treating viral infections.

- Management of Inflammatory Disorders : The compound's anti-inflammatory properties may be beneficial in treating conditions characterized by chronic inflammation.

Industry

In industrial settings, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure allows for versatility in various chemical reactions, making it valuable in drug development processes.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes such as kinases or proteases by binding to their active sites, thus altering their activity and impacting cellular processes.

Receptor Modulation

It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways critical for various physiological responses.

DNA/RNA Interaction

The ability to bind to nucleic acids suggests that this compound could affect gene expression and protein synthesis, further contributing to its biological effects.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Potential molecular targets and pathways involved may include:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, such as kinases or proteases, by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)-2-(furan-2-yl)acetamide: Similar structure with a furan ring instead of a thiophene ring.

N-(1-methyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

N-(1-ethyl-2-oxoindolin-5-yl)-2-(pyridin-2-yl)acetamide: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide is unique due to the specific combination of the indolinone and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethyl group may also influence its pharmacokinetic properties, such as solubility and metabolic stability.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound classified as an indolinone derivative, notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 300.4 g/mol

- CAS Number : 921812-79-5

The unique combination of indolinone and thiophene moieties in its structure suggests potential for various pharmacological effects, including enzyme inhibition and receptor modulation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases by binding to their active sites, thereby altering their activity and affecting cellular processes.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing various physiological responses.

- DNA/RNA Interaction : The compound could bind to nucleic acids, which may affect gene expression and protein synthesis, contributing to its biological effects .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, certain indolinone derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC values in the low micromolar range . Although specific data on this compound's antiviral activity is limited, its structural similarity suggests potential effectiveness.

Antibacterial Activity

Indolinone derivatives have been studied for their antibacterial properties. Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species. This suggests that this compound may possess similar antibacterial effects .

Anticancer Potential

The indolinone scaffold is recognized for its anticancer properties. Compounds derived from this structure have been reported to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of pro-apoptotic proteins. Further studies are needed to evaluate the specific anticancer activity of this compound .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

These findings highlight the potential of indolinone derivatives in therapeutic applications, suggesting that this compound may also exhibit significant biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.